molecular formula C10H5ClFNO3 B1433945 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 1506583-02-3

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1433945
CAS No.: 1506583-02-3
M. Wt: 241.6 g/mol
InChI Key: YPPVPQQVAPTUFH-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the carboxylic acid group reacts with an amine or nitrile under acidic or basic conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazole alcohols or amines .

Scientific Research Applications

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific oxazole ring structure combined with chloro and fluoro substituents on the phenyl ring.

Properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPVPQQVAPTUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

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